molecular formula C22H26ClFN2O4S B12395049 P-CAB agent 2 hydrochloride

P-CAB agent 2 hydrochloride

Cat. No.: B12395049
M. Wt: 469.0 g/mol
InChI Key: JWWFXPUXOBHMCJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-CAB agent 2 hydrochloride involves multiple steps, including the formation of pyrrole sulfonyl derivatives. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

P-CAB agent 2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

P-CAB agent 2 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

P-CAB agent 2 hydrochloride exerts its effects by inhibiting the H+/K±ATPase enzyme, which is responsible for the final step in gastric acid secretion. This inhibition results in a significant reduction in gastric acid production. The compound also targets the hERG potassium channel, although it shows no acute toxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

P-CAB agent 2 hydrochloride is unique due to its high potency and low toxicity profile. It offers a rapid onset of action and prolonged acid suppression, making it a valuable addition to the class of potassium-competitive acid blockers .

Properties

Molecular Formula

C22H26ClFN2O4S

Molecular Weight

469.0 g/mol

IUPAC Name

1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C22H25FN2O4S.ClH/c1-24-15-17-13-22(20-9-3-4-10-21(20)23)25(16-17)30(26,27)19-8-5-7-18(14-19)29-12-6-11-28-2;/h3-5,7-10,13-14,16,24H,6,11-12,15H2,1-2H3;1H

InChI Key

JWWFXPUXOBHMCJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)OCCCOC.Cl

Origin of Product

United States

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